(4-Iodobutyl)(triphenyl)phosphanium iodide
Overview
Description
Mechanism of Action
Target of Action
The primary target of IBTP is the mitochondria within cells . More specifically, it interacts with mitochondrial thiols .
Mode of Action
IBTP is a lipophilic cation that is selectively taken up by mitochondria. Once inside the mitochondria, it forms stable thioether adducts in a thiol-specific manner. This interaction leads to the specific labeling of mitochondrial thiols .
Biochemical Pathways
Given its interaction with mitochondrial thiols, it can be inferred that it may influence pathways related tothiol redox state .
Pharmacokinetics
It is known that ibtp iscell-permeable , which suggests it can be absorbed and distributed within the body. Its lipophilic nature and cationic properties may also influence its pharmacokinetics.
Result of Action
The result of IBTP’s action is the specific labeling of mitochondrial thiols . This can be used to identify the thiol redox state , providing valuable information about the cellular redox environment.
Biochemical Analysis
Biochemical Properties
IBTP (iodide) plays a significant role in biochemical reactions. It is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This property allows it to be used to identify the thiol redox state . The compound interacts with enzymes and proteins, particularly those in the mitochondria . For instance, it has been shown to bind to protein thiols through reversible selenenylsulfide bonds .
Cellular Effects
The effects of (4-Iodobutyl)(triphenyl)phosphanium iodide on cells are primarily observed in the mitochondria, where it is selectively taken up . It has been shown to be an effective antioxidant that degrades phospholipid hydroperoxides, prevents lipid peroxidation, and protects mitochondria from oxidative damage . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with mitochondrial thiols. The compound is reduced by glutathione (GSH) to the selenol form, and subsequent reaction with a peroxide reforms the ebselen moiety . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown that both this compound and ebselen decrease apoptosis induced by oxidative stress, suggesting that they can decrease mitochondrial oxidative stress .
Metabolic Pathways
The metabolic pathways involving this compound are primarily associated with its interactions with mitochondrial thiols
Transport and Distribution
This compound is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This suggests that it may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria . This localization can have effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of IBTP iodide involves the reaction of triphenylphosphine with an alkyl iodide under specific conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity .
Chemical Reactions Analysis
IBTP iodide undergoes several types of chemical reactions, including:
Thiol-specific reactions: It reacts with thiol groups in proteins to form stable thioether adducts.
Oxidation and reduction: The compound can participate in redox reactions, particularly in the mitochondrial environment where oxidative stress is prevalent.
Substitution reactions: The iodide ion can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and nucleophiles. The major products formed from these reactions are thioether adducts and substituted derivatives .
Scientific Research Applications
IBTP iodide has a wide range of scientific research applications:
Chemistry: It is used as a probe for studying thiol-specific reactions and redox processes in mitochondria.
Biology: The compound is employed in labeling mitochondrial proteins to study their function and interactions.
Medicine: IBTP iodide is used in research on mitochondrial diseases and oxidative stress-related conditions.
Comparison with Similar Compounds
IBTP iodide is unique in its ability to specifically label mitochondrial protein thiols. Similar compounds include:
Triphenylphosphonium derivatives: These compounds also accumulate in mitochondria but may not have the same thiol-specific reactivity.
Mitochondria-targeted antioxidants: Compounds like MitoQ and SkQ1 target mitochondria but primarily act as antioxidants rather than thiol-reactive probes.
The uniqueness of IBTP iodide lies in its specific reactivity with thiol groups, making it a valuable tool for studying mitochondrial redox biology .
Properties
IUPAC Name |
4-iodobutyl(triphenyl)phosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMWKLGLADJFM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23I2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587901 | |
Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159085-21-9 | |
Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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